(R)-5-Oxopiperazine-2-carboxylic acid
Overview
Description
(R)-5-Oxopiperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C5H8N2O3 and its molecular weight is 144.13 g/mol. The purity is usually 95%.
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Biological Activity
(R)-5-Oxopiperazine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological activity, structure-activity relationships, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves starting materials such as L-serine and various protecting groups to facilitate the formation of the piperazine ring. The synthetic routes often yield both enantiomers, with specific techniques employed to isolate the desired form .
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assessments using A549 human lung adenocarcinoma cells revealed that this compound can reduce cell viability in a concentration-dependent manner. For instance, at a concentration of 100 µM, it was shown to decrease A549 cell viability by approximately 66%, indicating its potential as a chemotherapeutic agent .
Table 1: Anticancer Activity of this compound
Compound | Cell Line | Concentration (µM) | Viability Reduction (%) |
---|---|---|---|
This compound | A549 | 100 | 66 |
Cisplatin | A549 | 100 | Variable (control) |
The structure-activity relationship (SAR) studies indicate that the presence of specific functional groups significantly influences the anticancer potency. Compounds with free amino groups tend to exhibit stronger activity compared to those with acetylamino groups .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties against multidrug-resistant pathogens. The compound demonstrated effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. The mechanism of action appears to involve disruption of bacterial cell integrity and inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) | Activity Level |
---|---|---|
MRSA | < 64 | Moderate |
Klebsiella pneumoniae | < 32 | High |
Escherichia coli | < 128 | Low |
Case Studies
Recent research has highlighted the potential of this compound derivatives as promising candidates for drug development. For instance, a study involving a series of substituted derivatives showed enhanced anticancer activity compared to the parent compound, suggesting that further structural modifications could lead to more potent agents .
In another case study focusing on its antimicrobial properties, derivatives were tested against WHO-priority pathogens, revealing that certain modifications improved efficacy against resistant strains, thus supporting the continued exploration of this compound in pharmaceutical research .
Properties
IUPAC Name |
(2R)-5-oxopiperazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-4-2-6-3(1-7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFBRFWMGHQBFJ-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856259 | |
Record name | (2R)-5-Oxopiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240590-31-1 | |
Record name | (2R)-5-Oxopiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.